Technical Monograph: 4-Isopropylpyrimidine Chemical Structure and Properties
Technical Monograph: 4-Isopropylpyrimidine Chemical Structure and Properties
Executive Summary
4-Isopropylpyrimidine (C₇H₁₀N₂) represents a critical heterocyclic scaffold in modern medicinal chemistry and agrochemical development. Distinguished by the steric bulk of the isopropyl group at the C4 position, this moiety serves as a vital pharmacophore for modulating lipophilicity and steric hindrance in kinase inhibitors (e.g., FLT3, EGFR) and metabolic regulators. While often encountered as a functionalized intermediate (e.g., 2-chloro-4-isopropylpyrimidine), the core structure offers unique electronic properties that distinguish it from its pyridine and phenyl bioisosteres. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in drug discovery.[1]
Chemical Identity & Structural Analysis[2]
The 4-isopropylpyrimidine molecule consists of a six-membered diazine ring substituted with a propan-2-yl group at the 4-position. The introduction of the isopropyl group breaks the symmetry of the pyrimidine ring, creating distinct electronic environments at C2, C5, and C6, which dictates its regioselective reactivity.
Nomenclature & Identifiers
| Attribute | Detail |
| IUPAC Name | 4-(Propan-2-yl)pyrimidine |
| Common Name | 4-Isopropylpyrimidine |
| CAS Number | Note: Often indexed as derivatives.[2][3][4][5]Core: 2457-31-0 (Rare) 2-Chloro derivative: 941294-36-6 5-Boronic acid derivative: 913835-27-5 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| SMILES | CC(C)c1ccnc1 |
| InChI Key | Derivative dependent (e.g., SMZXLPHORPDPKW for boronic acid) |
Structural Properties[1][2][4]
-
Aromaticity: The pyrimidine ring retains aromaticity, though it is π-deficient due to the two electronegative nitrogen atoms.
-
Steric Effects: The isopropyl group at C4 provides significant steric bulk, shielding the C5 position and influencing binding affinity in protein active sites (e.g., ATP-binding pockets of kinases).
-
Electronic Effect: The isopropyl group acts as a weak electron donor (+I effect), slightly increasing electron density at the C5 position compared to unsubstituted pyrimidine, potentially stabilizing electrophilic attacks at C5.
Physicochemical Profile
Due to the rarity of the isolated unsubstituted liquid in commercial catalogs, physical properties are often extrapolated from its 2-chloro derivative or pyridine analogs (4-isopropylpyridine).
| Property | Value / Description | Source/Note |
| Physical State | Liquid (at STP) | Analogous to 4-isopropylpyridine |
| Boiling Point | ~170–180 °C (est.) | 2-Chloro-4-isopropylpyrimidine BP is 247.7°C [1] |
| Density | ~1.0–1.05 g/cm³ | 2-Chloro derivative is 1.135 g/cm³ [1] |
| LogP | 1.2–1.5 (est.)[2][3][6][7] | Moderate lipophilicity suitable for CNS penetration |
| pKa | ~1.3–2.0 (Conjugate acid) | Pyrimidine N1/N3 are weakly basic |
| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in water | Typical for alkyl-pyrimidines |
Synthetic Methodologies
The synthesis of 4-isopropylpyrimidine and its derivatives generally follows two main strategies: De Novo ring construction or functionalization of a pre-formed pyrimidine ring.
Strategy A: De Novo Ring Synthesis (Condensation)
This is the most robust method for generating the core scaffold. It involves the condensation of an amidine (providing the N-C-N fragment) with a 1,3-electrophile (enaminone or
Strategy B: Radical Alkylation (Minisci Reaction)
Direct functionalization of pyrimidine using a radical source. This method is powerful for late-stage functionalization but may yield a mixture of C2 and C4 isomers.
Strategy C: Nucleophilic Substitution (Grignard)
Reaction of 2,4-dichloropyrimidine with isopropylmagnesium chloride, followed by reductive dechlorination.
Visualization: Synthesis Pathways
Figure 1: Primary synthetic routes to 4-isopropylpyrimidine including condensation and radical alkylation.
Reactivity & Mechanistic Insights[9]
Nucleophilic Aromatic Substitution (SₙAr)
The 4-isopropylpyrimidine ring is electron-deficient. If a leaving group (halogen) is present at C2 or C6, it is highly susceptible to nucleophilic attack by amines, alkoxides, or thiols.
-
Regioselectivity: In 2,4-dichloropyrimidine derivatives, the C4 position is typically more reactive due to the steric relief and electronic effects. However, if the isopropyl group is already at C4, subsequent substitution occurs at C2.
Radical Functionalization (Minisci)
Protonated pyrimidines react avidly with alkyl radicals. The isopropyl radical (generated from isobutyric acid or isopropyl iodide) attacks the electron-deficient C2 and C4 positions.
-
Mechanism: Oxidative decarboxylation of isobutyric acid generates the isopropyl radical
, which attacks the protonated heterocycle.
Applications in Drug Discovery[1][10]
The 4-isopropylpyrimidine moiety is a "privileged structure" in kinase inhibitor design.
Pharmacophore Role
-
Lipophilic Filling: The isopropyl group fills hydrophobic pockets (e.g., the Gatekeeper region in kinases) without the excessive bulk of a tert-butyl group.
-
Metabolic Stability: Unlike n-propyl chains, the branched isopropyl group is more resistant to
-oxidation, though the tertiary carbon is a potential site for oxidative metabolism (hydroxylation). -
Kinase Selectivity: Used in inhibitors of FLT3 (Acute Myeloid Leukemia) and EGFR (Lung Cancer). The scaffold mimics the adenine ring of ATP.
Case Study: FLT3 Inhibitors
Research indicates that N-isopropyl substitution on pyrimidine-2,4-diamines significantly improves potency against FLT3-ITD mutations compared to methyl or ethyl analogs [2].
Visualization: Pharmacophore Logic
Figure 2: Pharmacological role of the 4-isopropylpyrimidine scaffold in kinase inhibition.[2]
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-4-isopropylpyrimidine (Grignard Route)
This intermediate is the most common gateway to 4-isopropylpyrimidine derivatives.
Reagents: 2,4-Dichloropyrimidine, Isopropylmagnesium chloride (2.0 M in THF), THF (anhydrous), Copper(I) iodide (catalytic).
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2,4-dichloropyrimidine (1.0 eq) and CuI (5 mol%) in anhydrous THF. Cool to -78 °C.
-
Addition: Add Isopropylmagnesium chloride (1.1 eq) dropwise over 30 minutes. The low temperature favors substitution at the less hindered C4 position (or C6 equivalent).
-
Reaction: Stir at -78 °C for 2 hours, then allow to warm to 0 °C.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.
-
Note: Regioselectivity must be confirmed by NMR (H-5 doublet coupling).
-
Protocol B: Minisci Alkylation of Pyrimidine
Reagents: Pyrimidine, Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, TFA, Water/DCM.
-
Dissolution: Dissolve pyrimidine (1.0 eq) in a biphasic mixture of water and DCM. Add TFA (1.0 eq) to protonate the ring.
-
Radical Generation: Add isobutyric acid (2.0 eq) and AgNO₃ (0.2 eq).
-
Initiation: Heat to 40 °C and add (NH₄)₂S₂O₈ (1.5 eq) in water dropwise.
-
Completion: Evolution of CO₂ indicates radical formation. Stir for 3 hours.
-
Workup: Basify with NaOH (to pH > 10), extract with DCM.
-
Yield: Expect a mixture of 2-isopropyl, 4-isopropyl, and 2,4-diisopropyl derivatives. Separation requires careful chromatography.
Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity: Harmful if swallowed (H302).[4]
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Flammability: Combustible liquid. Keep away from heat/sparks.[4][8]
Handling Precautions:
-
Use in a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Avoid contact with strong oxidizing agents.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the isopropyl benzylic-like position.
References
-
ACS Omega. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. American Chemical Society. Retrieved from [Link]
- Google Patents. (2012). Metal containing condensation reaction catalysts (US9139699B2).
-
PubChem. (n.d.). Compound Summary: 4-Isopropylpyridine (Analogous Reference). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2708287-91-4,Methyl 5-Bromo-1-methyl-2-oxoindoline-7-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. WO2012129338A1 - Azole compounds as pim inhibitors - Google Patents [patents.google.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. WO2005016927A1 - Nitrogenous condensed-ring compound and use thereof as hiv integrase inhibitor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. combi-blocks.com [combi-blocks.com]
